![molecular formula C11H9ClN2O2 B2852318 3-(4-chlorophenyl)-6-methyl-2,4(1H,3H)-pyrimidinedione CAS No. 71814-49-8](/img/structure/B2852318.png)
3-(4-chlorophenyl)-6-methyl-2,4(1H,3H)-pyrimidinedione
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Overview
Description
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, starting from 3-phenylquinazoline-2,4(1H,3H)-dithione, some new derivatives of 3H-quinazolin-4-ones were synthesized . The structures of all new compounds were inferred based on the mass spectral, infrared, and NMR spectral data as well as the elemental analytical data .Molecular Structure Analysis
The molecular structure of similar compounds has been characterized by various spectroscopic methods such as FT-IR, 1H-NMR, 13C-NMR, 1H-1H NOESY spectroscopy, and single-crystal X-ray diffraction . The title compound crystallizes in the orthorhombic space group Pna21 .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been analyzed using various techniques. For instance, the 3-chloro-2,6-bis(4-chlorophenyl)-3-methylpiperidin-4-one (CCMP) compound was characterized by FT-IR, 1H-NMR, 13C-NMR, 1H-1H NOESY spectroscopy, and single-crystal X-ray diffraction .Scientific Research Applications
Antimicrobial Activity
The compound has been investigated for its antimicrobial activity . Computational techniques such as the density functional theory, ADMET evaluation, and molecular docking were applied to elucidate the chemical nature, drug likeness and antibacterial function of the molecule . The molecule demonstrated a high affinity for binding within the active sites of antibacterial and antimalarial proteins .
Antifungal Activity
Similar to its antimicrobial properties, the compound has also been tested for its antifungal activity . The synthesized derivatives of the compound were chosen for testing their biological activities as antifungal agents .
Anticancer Activity
The compound has been evaluated for its potential anticancer properties . Some derivatives of the compound were synthesized and tested for their biological activities as anticancer agents .
Drug Likeness and ADMET Analysis
The compound has been analyzed for its drug likeness and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties . The analysis showed that the molecule possesses the agents of safety and the effective combination therapy as a pharmaceutical drug .
Quantum Chemical Computations
The compound has been studied using quantum chemical computations . The computations revealed that the molecule was relatively stable and has a high electrophilic nature .
Molecular Docking Investigations
Molecular docking investigations have been conducted on the compound . The investigations revealed a high affinity of the compound for binding within the active sites of antibacterial and antimalarial proteins .
Mechanism of Action
Target of Action
Similar compounds such as pyrrolopyrazine derivatives have shown a wide range of biological activities, including antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .
Mode of Action
It is known that the electron transition from the pyrido[2,3-d]pyrimidine-2,4(1h,3h)-dione ring to the benzene ring plays a crucial role in its activity .
Biochemical Pathways
Similar compounds have been found to inhibit kinase activity, which plays a crucial role in cell proliferation .
Pharmacokinetics
In silico admet studies of similar compounds have shown suitable pharmacokinetic properties .
Result of Action
Similar compounds have shown significant inhibitory activity against various cell lines .
Action Environment
It is known that environmental factors can significantly influence the action of similar compounds .
properties
IUPAC Name |
3-(4-chlorophenyl)-6-methyl-1H-pyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN2O2/c1-7-6-10(15)14(11(16)13-7)9-4-2-8(12)3-5-9/h2-6H,1H3,(H,13,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYRKJXNJFRMWLO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N(C(=O)N1)C2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>35.5 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24818894 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
3-(4-chlorophenyl)-6-methyl-2,4(1H,3H)-pyrimidinedione |
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